molecular formula C22H18F2N4O3 B2607681 N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941981-29-9

N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2607681
CAS No.: 941981-29-9
M. Wt: 424.408
InChI Key: GQIDCTNDVSFBEJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18F2N4O3 and its molecular weight is 424.408. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds related to pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. These findings suggest that N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide could potentially exhibit similar properties due to its structural similarity to pyrazole-acetamide derivatives. The antioxidant activity of these compounds could make them useful in pharmaceutical applications where oxidative stress plays a role in disease pathogenesis (Chkirate et al., 2019).

Antimicrobial and Antifungal Activities

Studies on novel thiazole derivatives incorporating a pyrazole moiety have shown significant antibacterial and antifungal activities. This suggests that compounds with a pyrazole structure, such as this compound, might also possess antimicrobial properties, potentially making them candidates for developing new antimicrobial agents (Saravanan et al., 2010).

Pharmacological Evaluation for Various Biological Activities

Pyrazole derivatives have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These evaluations indicate that pyrazole-based compounds, including this compound, could be explored for various pharmacological applications, from pain management to cancer therapy (Faheem, 2018).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-18-8-5-15(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDCTNDVSFBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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